molecular formula C12H14O3 B6215494 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carboxylic acid CAS No. 2732245-82-6

1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carboxylic acid

Cat. No.: B6215494
CAS No.: 2732245-82-6
M. Wt: 206.2
InChI Key:
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Description

The compound “1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carboxylic acid” is a type of benzopyran, which is a polycyclic organic compound . It is also known as chroman . The molecular formula is C9H10O .


Synthesis Analysis

The synthesis of 3,4-dihydro-1H-2-benzopyran is typically achieved through the reaction of benzothiophene with hydrogen in the presence of iron cyanide . The reaction is carried out under high temperature and pressure conditions .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C9H10O/c1-2-6-9-8(4-1)5-3-7-10-9/h1-2,4,6H,3,5,7H2 . The CAS Registry Number is 493-08-3 .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 134.1751 . It is also known to be a strong electron donor molecule and shows conductivity as a dopant .

Safety and Hazards

In terms of safety, 3,4-dihydro-1H-2-benzopyran is generally stable and safe under normal operating conditions . Like other chemical substances, general laboratory safety procedures should be followed when using and handling it .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carboxylic acid involves the condensation of 2,3-dimethylphenol with ethyl acetoacetate followed by cyclization and subsequent oxidation to form the desired product.", "Starting Materials": ["2,3-dimethylphenol", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide"], "Reaction": [ "Step 1: Dissolve 2,3-dimethylphenol (1.0 eq) and ethyl acetoacetate (1.2 eq) in ethanol and add sodium ethoxide (1.2 eq). Heat the mixture under reflux for 6 hours.", "Step 2: Cool the reaction mixture and add sulfuric acid to adjust the pH to 2. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 3: Cyclize the product by heating it with sodium hydroxide (1.2 eq) in ethanol for 4 hours.", "Step 4: Acidify the reaction mixture with sulfuric acid and extract the product with ethyl acetate. Dry over anhydrous sodium sulfate.", "Step 5: Oxidize the product by adding hydrogen peroxide (1.2 eq) to the reaction mixture in acetic acid and heating under reflux for 6 hours.", "Step 6: Cool the reaction mixture and extract the product with ethyl acetate. Dry over anhydrous sodium sulfate to obtain 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carboxylic acid." ] }

CAS No.

2732245-82-6

Molecular Formula

C12H14O3

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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